molecular formula C9H15NO3 B13258145 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13258145
M. Wt: 185.22 g/mol
InChI Key: TUDRLUPSXJFMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a chemically novel spirocyclic building block intended for research applications only. This compound is part of a class of spirocyclic scaffolds specifically designed to enable the three-dimensional exploration of chemical space in drug discovery and medicinal chemistry efforts . The incorporation of a carboxylic acid functional group provides a versatile point for orthogonal diversification, allowing researchers to synthesize focused compound libraries for biological screening . Spirocyclic scaffolds, such as this one, are highly valued for their structural rigidity and high sp3 carbon content, which allows for the incremental variation of peripheral substituents' spatial placement. This is analogous to a hinge, "swinging" functional groups through a defined arc to systematically investigate the relationship between spatial orientation and molecular properties like binding affinity and selectivity . The 7-oxa-2-azaspiro[4.5]decane core is relatively uncommon compared to other piperidine derivatives, offering unique vectors for diversification that can lead to novel intellectual property . Researchers can utilize this compound as a critical synthetic intermediate to develop potential receptor antagonists and other biologically active molecules, making it a valuable tool for probing complex biological systems . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-8(12)7-4-10-5-9(7)2-1-3-13-6-9/h7,10H,1-6H2,(H,11,12)

InChI Key

TUDRLUPSXJFMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNCC2C(=O)O)COC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid with analogous spirocyclic derivatives, focusing on structural modifications, physicochemical properties, and synthetic routes.

Substituent Variations

Compound Name Key Substituents Molecular Formula Key Properties/Applications Reference
4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride Fluorine at C4, HCl salt C₉H₁₃FNO₃·HCl Enhanced electronegativity; potential bioactivity
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Difluorobenzoyl at C3 C₁₆H₁₇F₂NO₄ Increased lipophilicity; kinase inhibition potential
2-Isobutyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Isobutyl group at N2 C₁₃H₂₃NO₃ Steric bulk may improve proteolytic stability
2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Methoxyethyl at N2 C₁₂H₂₁NO₄ Enhanced solubility via ether linkage

Key Observations:

  • Aromatic Substituents: The difluorobenzoyl group in introduces π-π stacking capabilities, relevant for receptor-ligand interactions.
  • Alkyl Chains: Isobutyl () and methoxyethyl () substituents modulate lipophilicity and solubility, critical for pharmacokinetic optimization.

Heteroatom and Ring Modifications

Compound Name Structural Variation Impact on Properties Reference
8-(tert-Butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid Sulfur (thia) replaces oxygen (oxa) Increased rigidity; altered redox stability
2,8-Diazaspiro[4.5]decane-4-carboxylic acid Additional nitrogen at C8 Enhanced basicity; potential for dual H-bonding
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride Smaller spiro system (4.4 vs. 4.5) Reduced ring strain; conformational flexibility

Key Observations:

  • Heteroatom Exchange: Replacing oxygen with sulfur (e.g., thia in ) alters electronic properties and may improve metabolic resistance.
  • Ring Size: Smaller spiro systems (e.g., 4.4 in ) reduce steric strain but limit spatial complementarity to biological targets.

Biological Activity

7-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique spirocyclic structure that incorporates both oxygen and nitrogen atoms, which may influence its interaction with various biological targets. Its molecular formula is C8H15NO2C_8H_{15}NO_2 with a molecular weight of approximately 171.21 g/mol. The structural characteristics contribute to its reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibacterial agent.

Pathogen Activity Type IC50 (µM)
Staphylococcus aureusAntibacterial15.4
Escherichia coliAntibacterial20.0

These results highlight the compound's promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

The precise mechanism of action of this compound is still under investigation, but it is hypothesized to involve interaction with bacterial enzymes or receptors critical for cell wall synthesis or metabolic processes. The spirocyclic arrangement may enhance binding affinity due to conformational rigidity, allowing for effective inhibition of target sites.

Case Study 1: Antibacterial Evaluation

In a comparative study involving the ESKAPE panel of pathogens—six highly virulent and antibiotic-resistant bacteria—this compound demonstrated significant antibacterial activity. The compound was evaluated using the Kirby–Bauer disk diffusion method, followed by minimum inhibitory concentration (MIC) testing to determine its efficacy against resistant strains.

Case Study 2: Cytotoxicity Assessment

Recent investigations into the cytotoxic effects of this compound revealed moderate activity against cancer cell lines, including MCF-7 (breast cancer). The IC50 value for MCF-7 was found to be 22.5 µM, indicating potential anticancer properties that warrant further exploration in therapeutic contexts.

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Study Focus Findings
Antibacterial ActivityEffective against S. aureus and E. coli
CytotoxicityModerate activity against MCF-7 cell line
Proposed MechanismInteraction with bacterial enzymes/receptors

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